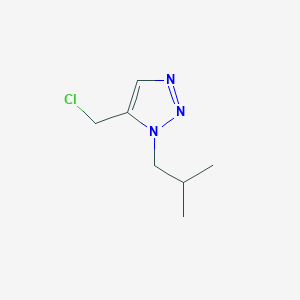
6-Fluoro-4-nitropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClFN2O4S and a molecular weight of 240.60 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains fluorine, nitro, and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . The nitro group can be introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4). The sulfonyl chloride group is then added using chlorosulfonic acid (HSO3Cl) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 6-Fluoro-4-nitropyridine-2-sulfonyl chloride may involve large-scale nitration and fluorination processes, followed by sulfonylation. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-nitropyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Substitution: Products such as 6-Fluoro-4-nitropyridine-2-sulfonamide or 6-Fluoro-4-nitropyridine-2-sulfonitrile.
Reduction: 6-Fluoro-4-aminopyridine-2-sulfonyl chloride.
Oxidation: Products may vary depending on the specific conditions and reagents used.
Scientific Research Applications
6-Fluoro-4-nitropyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitropyridine-2-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. The presence of the fluorine and nitro groups also influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Fluoro-4-nitropyridine-2-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of fluorine, nitro, and sulfonyl chloride groups makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity.
Properties
Molecular Formula |
C5H2ClFN2O4S |
|---|---|
Molecular Weight |
240.60 g/mol |
IUPAC Name |
6-fluoro-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClFN2O4S/c6-14(12,13)5-2-3(9(10)11)1-4(7)8-5/h1-2H |
InChI Key |
QKZSOALYRWSVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


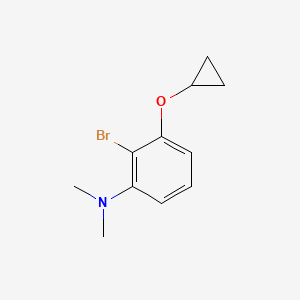
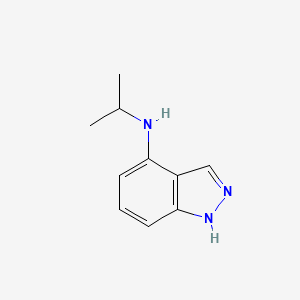
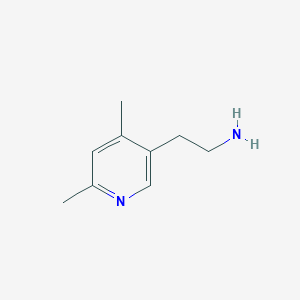
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)

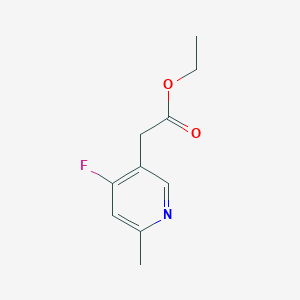

![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)


![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
